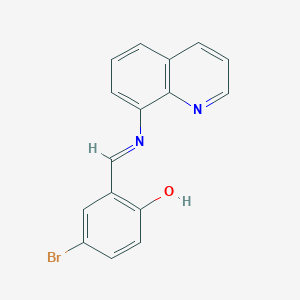
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol is an organic compound with the molecular formula C16H11BrN2O It is a derivative of phenol and quinoline, featuring a bromine atom at the 4-position of the phenol ring and a quinolin-8-ylimino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((quinolin-8-ylimino)methyl)phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 8-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting Schiff base is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and quinolines, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((quinolin-8-ylimino)methyl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The phenolic hydroxyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-((5-chloro-quinolin-8-ylimino)methyl)phenol
- 4-Bromo-2-((4-(4-bromo-phenyl)-thiazol-2-ylimino)methyl)phenol
- 4-Chloro-2-((quinolin-8-ylimino)methyl)phenol
Uniqueness
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and quinoline moieties enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s ability to form stable metal complexes and its potential biological activities make it a valuable subject of study in various research fields.
Properties
CAS No. |
51728-10-0 |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-2-(quinolin-8-yliminomethyl)phenol |
InChI |
InChI=1S/C16H11BrN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-10,20H |
InChI Key |
PRMRIQSTCMMWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=C(C=CC(=C3)Br)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
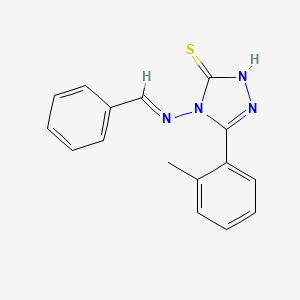
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963595.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)
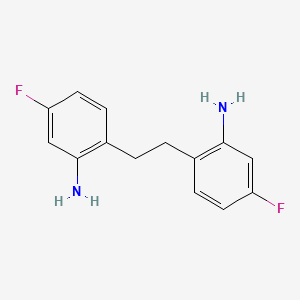

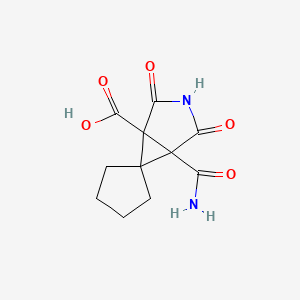
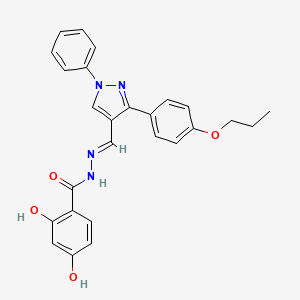
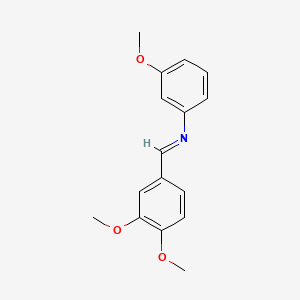

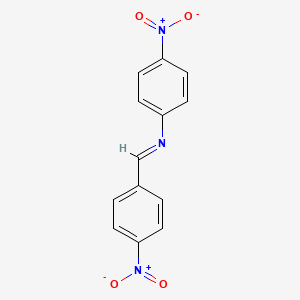
![n,n'-[(2,3,5,6-Tetramethylbenzene-1,4-diyl)dimethanediyl]diacetamide](/img/structure/B11963651.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11963654.png)
